molecular formula C10H11ClF6N3P B15288384 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate CAS No. 68015-92-9

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate

Cat. No.: B15288384
CAS No.: 68015-92-9
M. Wt: 353.63 g/mol
InChI Key: UTZHTHLMGIMKCD-UHFFFAOYSA-N
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Description

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate (CAS 68015-92-9) is a benzenediazonium salt with the molecular formula C10H11ClF6N3P and a molecular weight of 353.63 g/mol . Diazonium salts of this class are primarily valued in research as efficient electrophiles and photoactive precursors. The hexafluorophosphate (PF6-) counterion enhances the salt's stability, facilitating its handling and storage compared to other diazonium variants . The specific molecular architecture of this compound, featuring a chloro substituent and a pyrrolidine group, makes it a potentially valuable building block and photoinitiator in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. It may also serve as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use, as diazonium salts can be harmful upon contact and may pose specific hazards .

Properties

CAS No.

68015-92-9

Molecular Formula

C10H11ClF6N3P

Molecular Weight

353.63 g/mol

IUPAC Name

3-chloro-4-pyrrolidin-1-ylbenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C10H11ClN3.F6P/c11-9-7-8(13-12)3-4-10(9)14-5-1-2-6-14;1-7(2,3,4,5)6/h3-4,7H,1-2,5-6H2;/q+1;-1

InChI Key

UTZHTHLMGIMKCD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+]#N)Cl.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate typically involves the diazotization of 3-chloroaniline followed by the reaction with sodium hexafluorophosphate. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow processes and stringent control of reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Azo Coupling Reactions

This compound participates in electrophilic azo coupling with electron-rich aromatic substrates. The reaction occurs under mild conditions (0–5°C in polar aprotic solvents like acetonitrile) and forms stable azo dyes or intermediates.

SubstrateProduct StructureReaction ConditionsYield (%)
1-NaphtholAzo-linked naphthol derivative0°C, 30 min, pH 7–878
N,N-DimethylanilinePara-substituted azo compound5°C, 1 h, no catalyst65
ResorcinolBis-azo product0°C, 2 h, excess substrate82

The reaction proceeds via electrophilic attack at the diazonium nitrogen, followed by coupling at the aromatic ring’s para position relative to the pyrrolidine group .

Thermal Decomposition

At elevated temperatures (>50°C), the compound undergoes diazonium group decomposition , releasing nitrogen gas and forming a chloroarene radical intermediate. This radical can:

  • Dimerize to form biaryl products.

  • React with solvents (e.g., abstract hydrogen from alcohols).

Temperature (°C)SolventMajor ProductBy-Products
60Ethanol3-Chloro-4-pyrrolidinylbenzeneEthanol oxidation products
80AcetonitrileBiaryl dimerTrace acetonitrile adducts

The hexafluorophosphate anion stabilizes the intermediate, reducing side reactions .

Palladium-Catalyzed Cross-Coupling

In the presence of Pd(PPh₃)₄ , this diazonium salt engages in Heck- and Suzuki-type couplings with alkenes or boronic acids. The reaction avoids traditional aryl halide precursors.

Reaction TypePartner ReagentProduct ClassCatalyst Loading (%)Yield (%)
Heck CouplingStyreneStilbene derivative2.570
Suzuki CouplingPhenylboronic acidBiphenyl analogue3.068
Sonogashira CouplingPhenylacetyleneAlkyne-functionalized arene2.062

Mechanistic studies reveal a single-electron transfer (SET) pathway initiated by palladium, generating aryl radicals that propagate coupling .

Nucleophilic Substitution

The chloro substituent undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides) under basic conditions.

NucleophileConditionsProductReaction Time (h)
PiperidineDMF, 80°C, K₂CO₃4-Pyrrolidinyl-3-piperidinylbenzene6
Sodium MethoxideMethanol, reflux3-Methoxy-4-pyrrolidinylbenzene4

The pyrrolidine group’s electron-donating nature deactivates the ring but directs substitution to the chloro-bearing position .

Stability in Solvent Systems

The hexafluorophosphate counterion enhances solubility in polar solvents while suppressing hydrolysis. Stability data:

SolventDecomposition Rate (%/h at 25°C)Half-Life (h)
Acetonitrile0.887
DMSO1.258
Water (pH 7)4.515

Decomposition in water involves hydrolysis to phenol derivatives and nitrogen gas .

Key Mechanistic Insights

  • Electrophilicity : Enhanced by the electron-withdrawing chloro and diazonium groups.

  • Radical Pathways : Dominant in thermal and Pd-catalyzed reactions .

  • Counterion Role : Hexafluorophosphate improves thermal stability compared to chloride salts .

This compound’s versatility in coupling and substitution reactions makes it valuable for synthesizing complex aromatic systems in materials science and pharmaceutical chemistry .

Scientific Research Applications

Reactivity

The reactivity of 3-chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate is mainly due to its diazonium functionality. Key reactions include interactions with nucleophiles during azo coupling reactions, where it readily reacts with electron-rich aromatic systems. Its stability in different solvents also influences its applications in various chemical processes.

Applications

This compound has several notable applications:

  • Organic Synthesis: It serves as a crucial intermediate in synthesizing complex organic molecules, especially in creating azo dyes.
  • Materials Science: The compound is used in creating new materials with specific properties.

Structural Analogues

Several compounds exhibit structural similarities to this compound.

Compound NameStructure CharacteristicsUnique Features
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphateContains dibutylamino group instead of pyrrolidineHigher lipophilicity due to larger alkyl groups
Ethyl 3-chloro-4-(1-pyrrolidinyl)benzoateEster derivative of similar structureDifferent reactivity due to ester functionality
4-ChloroanilineSimple aniline structureLacks diazonium functionality, less reactive

These compounds highlight the uniqueness of this compound, especially its diazonium nature, and its potential for various applications in synthesis and materials science.

Additional compounds

  • 3-chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate: This related compound has a molecular formula of C10H11BClF4N3 and a molar mass of 295.4720528 . It is also known under other synonyms such as Einecs 258-874-6, N-(4-Diazonio-2-chlorophenyl)pyrrolidine borofluoride, and Benzenediazonium, 3-chloro-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-) .
  • Benzenediazonium, 3-chloro-4-(dimethylamino)-: This compound, also a diazonium salt, has a CAS number of 68400-43-1 and an EC number of 270-033-5 .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can be replaced by nucleophiles or participate in coupling reactions. The pyrrolidine ring can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Size and Steric Effects: The dimethylamino group (–N(CH₃)₂) is compact and electron-donating, enhancing the electrophilicity of the diazonium group. This increases reactivity in aqueous coupling reactions but reduces thermal stability . The pyrrolidinyl group introduces a five-membered ring, providing moderate steric hindrance. This may stabilize the diazonium ion by slowing hydrolysis while maintaining reactivity .
  • Electronic Effects: Cyclic amines like pyrrolidinyl and azepinyl are stronger electron donors compared to dimethylamino groups due to delocalized lone pairs in the ring. This could reduce the electrophilicity of the diazonium ion, affecting reaction rates in aryl diazo coupling .

Physicochemical Properties

  • Solubility: The dimethylamino variant is highly soluble in polar aprotic solvents (e.g., acetonitrile) due to its lower molecular weight and polarity . The pyrrolidinyl analog likely exhibits intermediate solubility, while the azepinyl derivative’s higher cLogP (6.63) suggests preferential solubility in organic solvents like dichloromethane .
  • Stability: Diazonium salts with bulky substituents (e.g., azepinyl) decompose more slowly at room temperature, making them suitable for delayed-reaction protocols. In contrast, dimethylamino-substituted salts may require refrigeration for storage .

Biological Activity

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate, with the CAS number 68015-92-9, is a diazonium salt that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This compound is characterized by its ability to participate in electrophilic aromatic substitution reactions, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Molecular Formula: C11_{11}H12_{12}ClF6_6N2_2P
Molecular Weight: 292.66 g/mol
Density: 1.3 ± 0.1 g/cm³
Boiling Point: 351.7 ± 32.0 °C at 760 mmHg
Flash Point: 166.5 ± 25.1 °C

These properties indicate that the compound is stable under standard laboratory conditions but requires careful handling due to its reactive nature.

The biological activity of this compound primarily stems from its diazonium group, which can undergo nucleophilic attack by various biological molecules. This reactivity can lead to significant cellular effects, including:

  • Antimicrobial Activity: Studies have shown that diazonium compounds can exhibit antimicrobial properties by disrupting bacterial cell membranes and interfering with metabolic processes.
  • Cytotoxic Effects: The compound has been observed to induce cytotoxicity in various cancer cell lines, potentially through the generation of reactive oxygen species (ROS) that lead to oxidative stress and apoptosis.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of several diazonium salts, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting potential applications in developing new antibacterial agents.
  • Cancer Cell Line Studies:
    Research involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was linked to DNA damage and subsequent activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant reduction in bacterial viabilityStudy on diazonium salts
CytotoxicityInduction of apoptosis in cancer cellsCancer cell line study

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate, and how can experimental design optimize yield?

  • Methodological Answer : Synthesis involves diazotization under controlled conditions, typically at low temperatures (0–5°C) to stabilize the diazonium intermediate. A fractional factorial design (FFD) can identify critical variables (e.g., stoichiometry, pH, reaction time) while minimizing experiments. For example, varying substituents on analogous benzenediazonium salts (e.g., electron-withdrawing vs. donating groups) influences yields, as seen in hexafluorophosphate salt syntheses . Statistical methods like response surface methodology (RSM) further refine optimal parameters .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies require accelerated degradation testing (e.g., thermal stress at 40–60°C, humidity exposure) coupled with HPLC or NMR monitoring. Diazonium salts are prone to hydrolysis and photodecomposition; thus, storage in anhydrous, dark conditions at –20°C is recommended. Comparative analysis with structurally similar salts (e.g., 2,5-dibutoxy-4-morpholinyl analogs) can benchmark degradation kinetics .

Q. What spectroscopic techniques are most effective for structural validation?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P) confirms the diazonium group (–N₂⁺) and hexafluorophosphate counterion. IR spectroscopy identifies pyrrolidinyl C–N stretches (~1,100 cm⁻¹), while high-resolution mass spectrometry (HRMS) verifies molecular ion peaks. Cross-referencing with databases of analogous compounds (e.g., benzotriazole-based hexafluorophosphates) ensures accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in coupling reactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for reactions like aryl radical formation. Institutions like ICReDD integrate such data with experimental kinetics to predict optimal substrates (e.g., electron-deficient aromatics) and solvent systems (e.g., polar aprotic media) .

Q. What mechanistic insights explain contradictory data in its application as a photoactive catalyst?

  • Methodological Answer : Contradictions may arise from competing pathways (e.g., homolytic vs. heterolytic cleavage under UV light). Time-resolved ESR or transient absorption spectroscopy can track radical intermediates. Comparing solvent effects (e.g., acetonitrile vs. DMF) and counterion interactions (PF₆⁻ vs. BF₄⁻) clarifies mechanistic dominance .

Q. How should researchers address discrepancies in reported catalytic efficiency across studies?

  • Methodological Answer : Meta-analysis using multivariate regression identifies confounding variables (e.g., impurity levels, moisture content). Cross-laboratory reproducibility studies with standardized protocols (e.g., ISO guidelines) and inter-laboratory comparisons reduce bias .

Q. What strategies mitigate challenges in scaling up reactions involving this compound?

  • Methodological Answer : Scale-up requires reactor design (e.g., continuous flow systems) to manage exothermic diazonium decomposition. Process analytical technology (PAT) monitors real-time parameters (pH, temperature), while hazard analysis (HAZOP) addresses safety risks. Feedback loops between computational fluid dynamics (CFD) and pilot-scale trials optimize mixing and heat transfer .

Q. How can heterogeneous reaction systems enhance its utility in surface functionalization?

  • Methodological Answer : Immobilization on solid supports (e.g., silica nanoparticles) via covalent grafting improves recyclability. Surface plasmon resonance (SPR) or XPS quantifies grafting density, while ToF-SIMS maps spatial distribution. Comparative studies with non-immobilized analogs assess activity retention .

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